

Head-to-Head Comparison: Cefuroxime Axetil vs. Amoxicillin-Clavulanate Against *Haemophilus influenzae*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cefuroxime axetil*

Cat. No.: B7790884

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the in-vitro activity and clinical efficacy of **cefuroxime axetil** and amoxicillin-clavulanate against *Haemophilus influenzae*, a key pathogen in respiratory tract infections. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data and standardized protocols.

In-Vitro Susceptibility Data

The in-vitro activities of cefuroxime and amoxicillin-clavulanate against *H. influenzae* are summarized below. Data from various studies, including surveillance data, have been compiled to provide a comparative overview of Minimum Inhibitory Concentrations (MICs) and susceptibility rates.

Table 1: Comparative In-Vitro Activity of Cefuroxime vs. Amoxicillin-Clavulanate against *H. influenzae*

Antibiotic	N	MIC Range (μ g/mL)	MIC_{50} (μ g/mL)	MIC_{90} (μ g/mL)	% Susceptible
Cefuroxime	1,537	Not Specified	>4.0	>4.0	97.2%
Amoxicillin-Clavulanate	21,232	$\leq 0.03 - >32$	0.25	0.5	98.9%

Note: Data compiled from multiple sources. Susceptibility percentages may vary based on the breakpoints used (CLSI/EUCAST) and the year of the study.

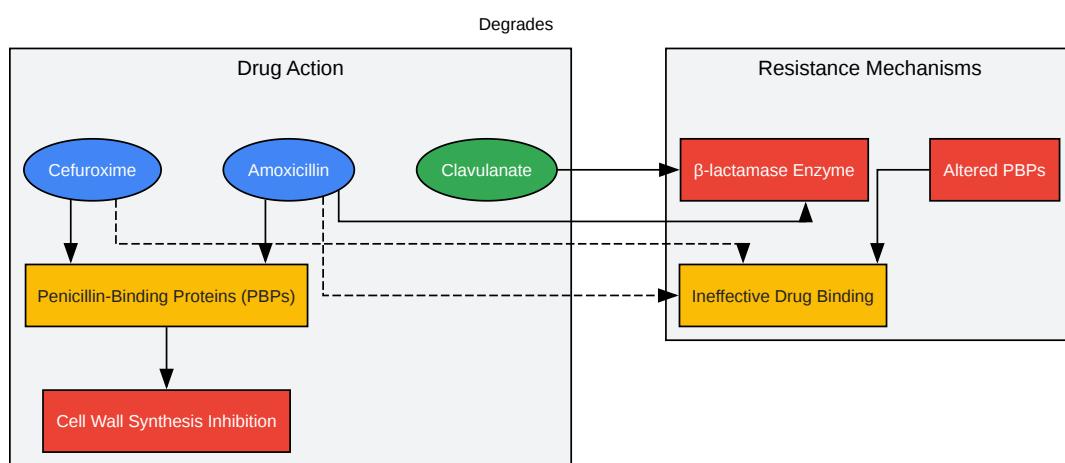
Table 2: Impact of β -Lactamase Production on Susceptibility

Antibiotic	H. influenzae Strain	N	% Susceptible/% Resistant
Cefuroxime	β -lactamase positive	48	85.4% Susceptible
Amoxicillin-Clavulanate	β -lactamase positive	48	93.8% Susceptible
Amoxicillin-Clavulanate	β -lactamase negative	66	12.1% Resistant (MIC $\geq 8/4$ μ g/mL)

This table highlights the effectiveness of both agents against β -lactamase-producing strains, with amoxicillin-clavulanate showing slightly higher susceptibility rates. It also notes resistance in β -lactamase-negative strains, likely due to alterations in penicillin-binding proteins (PBPs).

Clinical and Bacteriological Efficacy

Clinical trials comparing **cefuroxime axetil** and amoxicillin-clavulanate in the treatment of respiratory tract infections where *H. influenzae* is a common pathogen show comparable efficacy.


Table 3: Clinical and Bacteriological Outcomes

Indication	Drug Regimen	N (evaluable)	Clinical Success Rate	Bacteriological Eradication Rate	Reference
Acute Bronchitis	Cefuroxime axetil 250 mg BID	136	86%	91% (53/58)	[1]
Amoxicillin-clavulanate 500 mg TID		157	83%	86% (60/70)	[1]
Acute Otitis Media	Cefuroxime axetil 30 mg/kg/day	118	77%	81%	[2]
Amoxicillin-clavulanate 40 mg/kg/day		66	74%	76%	[2]

Mechanisms of Action and Resistance

Both cefuroxime and amoxicillin are β -lactam antibiotics that inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Clavulanic acid is a β -lactamase inhibitor that protects amoxicillin from degradation by β -lactamase enzymes produced by some strains of *H. influenzae*. Resistance to these agents in *H. influenzae* is primarily mediated by two mechanisms: the production of β -lactamase enzymes and alterations in the target PBPs.

Mechanisms of Action and Resistance

[Click to download full resolution via product page](#)

Caption: Mechanisms of action and resistance for cefuroxime and amoxicillin-clavulanate.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) of *H. influenzae*

The following protocol is a generalized workflow for determining the antimicrobial susceptibility of *H. influenzae*, based on CLSI and EUCAST guidelines.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

1. Isolate Preparation:

- Sub-culture the *H. influenzae* isolate onto a fresh chocolate agar plate.
- Incubate at 35-37°C in a CO₂-enriched atmosphere (5% CO₂) for 18-24 hours.

2. Inoculum Preparation:

- Prepare a direct colony suspension in sterile saline or Mueller-Hinton broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This suspension should be used within 15 minutes of preparation.

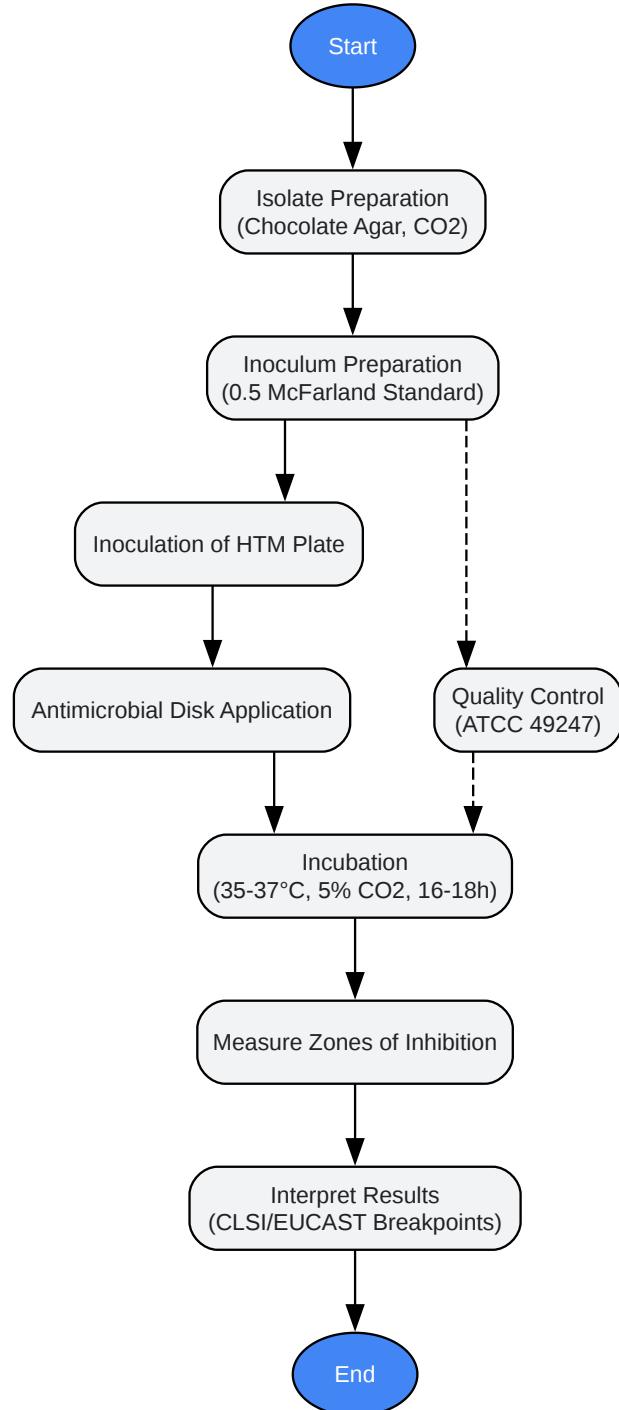
3. Inoculation:

- Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
- Swab the entire surface of a Haemophilus Test Medium (HTM) agar plate (or Mueller-Hinton agar with 5% defibrinated horse blood and 20 mg/L β-NAD for EUCAST) three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.^{[4][6]}
- Allow the plate to dry for 3-5 minutes before applying disks.

4. Antimicrobial Disk Application:

- Aseptically apply the antimicrobial disks (e.g., cefuroxime 30 µg, amoxicillin-clavulanate 20/10 µg) onto the surface of the agar.
- Ensure disks are firmly placed and evenly spaced.

5. Incubation:


- Invert the plates and incubate at 35-37°C in a CO₂-enriched atmosphere (5% CO₂) for 16-18 hours.

6. Interpretation of Results:

- Measure the zones of inhibition around each disk to the nearest millimeter.
- Interpret the results (Susceptible, Intermediate, or Resistant) based on the current CLSI or EUCAST breakpoint tables.^{[5][7]}

7. Quality Control:

- Concurrently test a reference strain, such as *H. influenzae* ATCC 49247, to ensure the validity of the test results.[4]

AST Workflow for *H. influenzae*

[Click to download full resolution via product page](#)

Caption: Experimental workflow for antimicrobial susceptibility testing of *H. influenzae*.

Conclusion

Both **cefuroxime axetil** and amoxicillin-clavulanate demonstrate reliable in-vitro activity and clinical efficacy against *Haemophilus influenzae*. Amoxicillin-clavulanate generally shows slightly higher rates of in-vitro susceptibility, particularly against β -lactamase-producing strains. However, resistance to both agents can occur, primarily through alterations in penicillin-binding proteins, underscoring the importance of ongoing surveillance and susceptibility testing. Clinical outcomes for respiratory tract infections are comparable between the two agents. The choice of antibiotic should be guided by local resistance patterns, the specific clinical scenario, and patient-specific factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical comparison of cefuroxime axetil and amoxicillin/clavulanate in the treatment of patients with secondary bacterial infections of acute bronchitis - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. *Haemophilus influenzae* blood-stream infection and third-generation cephalosporin susceptibility testing: a comparative case study using EUCAST and CLSI guidelines - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. nicd.ac.za [nicd.ac.za]
- 5. darvashco.com [darvashco.com]
- 6. EUCAST: Media Preparation [eucast.org]
- 7. megumed.de [megumed.de]

- To cite this document: BenchChem. [Head-to-Head Comparison: Cefuroxime Axetil vs. Amoxicillin-Clavulanate Against *Haemophilus influenzae*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7790884#head-to-head-comparison-of-cefuroxime-axetil-and-amoxicillin-clavulanate-against-h-influenzae>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com